
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Therapeutic Potentials
- Triazole derivatives possess significant pharmacological properties, including anti-convulsive activity. They have been explored for the treatment of epilepsy and conditions of tension and agitation, showcasing the therapeutic versatility of triazole compounds (Shelton, 1981).
Chemical Synthesis and Modifications
- The synthesis of triazole derivatives, including methods to modify their structure for enhanced efficacy or specific applications, is a key area of research. For example, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a multi-step process, emphasizing the complexity and versatility in synthesizing triazole compounds (Kan, 2015).
Anti-Inflammatory Activity
- Some triazole derivatives show significant anti-inflammatory activity, highlighting their potential in treating inflammatory diseases. Research into the synthesis and application of these compounds in models of diseases such as arthritis provides insight into their therapeutic potential (Czollner et al., 1990).
Antimicrobial and Antitumor Applications
- Triazole derivatives have been explored for their antimicrobial and antitumor activities, with some compounds displaying promising results against various microorganisms and cancer cells. This suggests a potential route for the development of new antimicrobial agents and cancer therapies (Rahmouni et al., 2016).
Material Science and Dyeing Applications
- Beyond pharmacological applications, triazole derivatives have also been investigated in the field of material science, including their use in dyeing polyester fibers. This underscores the compound's versatility and potential in various industrial applications (Iyun et al., 2015).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-9-7-10-17(12-16)24-15(4)19(22-23-24)20(25)21-18-11-6-8-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSNQIPTWDYLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

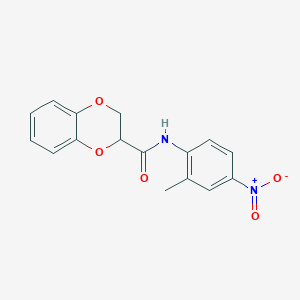

methanone](/img/structure/B2367132.png)
![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)
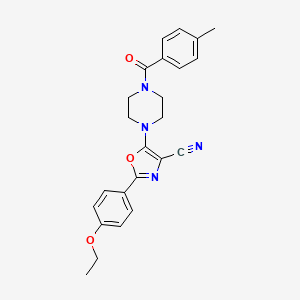
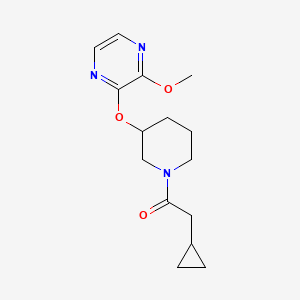
![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)
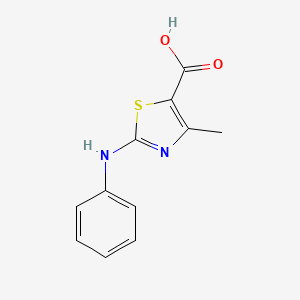

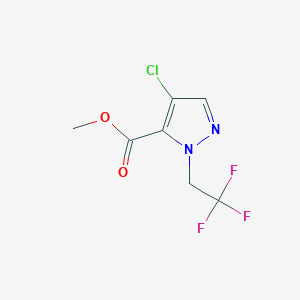

![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)